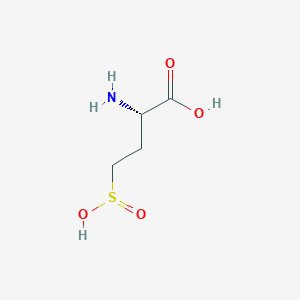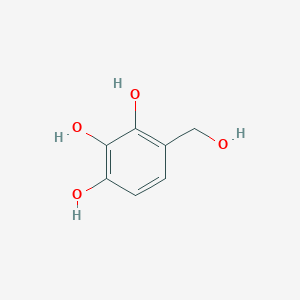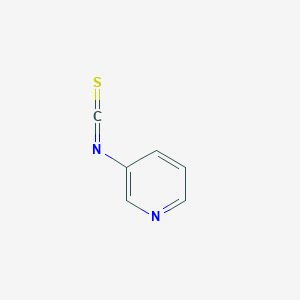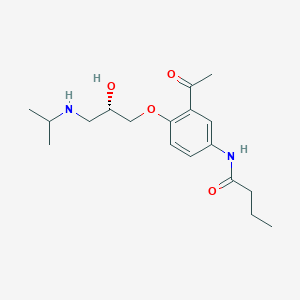
Acebutolol, (S)-
説明
Acebutolol is a beta-adrenoceptor blocking antagonist with selective beta 1-adrenoceptor selectivity and partial agonist activity (PAA). It is used in the treatment of mild to moderate essential hypertension and has shown effectiveness in controlling blood pressure both as monotherapy and when used with diuretics. Acebutolol is also used for the management of cardiac arrhythmias and chronic stable angina pectoris. Its cardioselectivity and partial agonist activity make it a suitable option for patients with bronchospastic disease, as it tends to cause less bronchoconstriction compared to non-selective beta-blockers. Additionally, acebutolol has minimal metabolic effects and does not significantly elevate blood lipid levels during long-term therapy .
Synthesis Analysis
A biocatalytic approach has been developed for the synthesis of enantiopure acebutolol, which involves the enzymatic kinetic resolution of racemic alcohols to produce enantiopure intermediates. This method utilizes lipase preparations for enantioselective reactions, followed by N-alkylation with isopropylamine to yield enantiomerically pure acebutolol. This synthesis route is considered high yielding, environmentally friendly, and provides an efficient way to produce both (R) and (S) forms of acebutolol .
Molecular Structure Analysis
The molecular dynamics of acebutolol hydrochloride have been investigated using solid-state 1H NMR, quasielastic neutron scattering (QENS), and periodic density functional theory (DFT) computations. The studies reveal the presence of dynamic processes, particularly the reorientations of methyl groups. Theoretical computations have supported the assignment of these motions and have emphasized the role of intermolecular interactions, such as hydrogen-bond contacts, in stabilizing the crystal structure of acebutolol hydrochloride .
Chemical Reactions Analysis
The electrochemical oxidation behavior of Acebutolol has been studied, revealing an aromatic ether cleavage reaction. Intermediate species produced during the oxidation process have been characterized by liquid chromatography and mass spectrometry. The presence of glutathione during the oxidation leads to the formation of glutathione adducts, which helps in understanding the oxidative degradation pathways of Acebutolol .
Physical and Chemical Properties Analysis
Acebutolol is a hydrophilic compound with cardioselective beta-adrenergic-blocking properties. It has partial agonist and membrane-stabilizing activities. The drug's ability to cross biological membranes, such as the blood-brain barrier, has been studied, and its concentrations in cerebrospinal fluid and saliva have been measured. The findings suggest that acebutolol and its major metabolite, diacetolol, can cross the blood-brain barrier to some extent, which is important for understanding its range of activity .
Relevant Case Studies
In a single-blind placebo-controlled trial involving 10 hypertensive patients, the acute and long-term effects of acebutolol on systemic and renal hemodynamics, body fluid volumes, hormones, and beta-adrenoceptor density on lymphocytes were studied. The results showed a significant initial decrease in heart rate, cardiac output, and stroke volume, followed by a decrease in mean arterial pressure and systemic vascular resistance. After 3 weeks of treatment, a sustained reduction in mean arterial pressure and heart rate was observed without significant changes in renal blood flow and glomerular filtration rate .
In another study, acebutolol was found to cause less reduction in heart rate and fewer neurologic side effects compared to propranolol. It was also effective in suppressing premature ventricular contractions and showed antianginal actions in chronic stable angina pectoris .
Adverse effects of acebutolol, such as drug-induced lupus erythematosus (DILE), have been linked to its metabolism. The enzymes responsible for acebutolol metabolism, such as carboxylesterase 2 (CES2) and CYP2C19, have been identified, and their involvement in acebutolol-induced toxicity has been investigated. The study suggests that metabolic activation may be a causal factor for the adverse reactions associated with acebutolol .
科学的研究の応用
Cardiovascular and Cardiomyopathy Applications
Acebutolol has been studied for its effects on cardiovascular conditions. A double-blind trial showed that acebutolol significantly reduced maximum exercise tolerance and ventricular function in patients with congestive cardiomyopathy, suggesting caution in its routine administration for such conditions (Ikram & Fitzpatrick, 1981). Additionally, acebutolol is effective in treating essential hypertension and cardiac arrhythmias, with a notable safety and tolerance profile over a period involving nearly 3 million patient-years (De Bono et al., 1985).
Effects on Angina and Arrhythmias
Clinical trials have documented the antianginal actions of acebutolol in chronic stable angina pectoris. Its efficacy in this regard is comparable to other beta‐blocking agents (Dibianco et al., 1980). Acebutolol has also been used effectively in supraventricular tachyarrhythmias and ventricular tachycardia (Lewis et al., 1974).
Pharmacological Properties
Acebutolol is known for its cardioselectivity, partial agonist activity, and membrane-stabilizing activities. These properties make it a suitable choice for patients with respiratory diseases and reduce the risk of central side effects due to its low lipid solubility (Giacomini & Thoden, 1985).
Pulmonary Effects
Studies have shown that acebutolol had no significant deleterious effect on resting pulmonary function when used in clinically effective dosages, making it a viable option for patients with obstructive pulmonary disease and angina (Dibianco et al., 1982).
Hemodynamic and Hormonal Effects
Research on acebutolol's effects on systemic and renal hemodynamics, body fluid volumes, and hormones indicates that its beta 1-adrenoceptor selectivity and partial agonist activity have clinical implications in hypertension management (van den Meiracker et al., 1988).
Safety And Hazards
特性
IUPAC Name |
N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872933 | |
| Record name | S-Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acebutolol, (S)- | |
CAS RN |
68107-82-4 | |
| Record name | Acebutolol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACEBUTOLOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QW38XEE0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



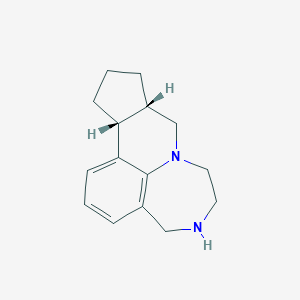
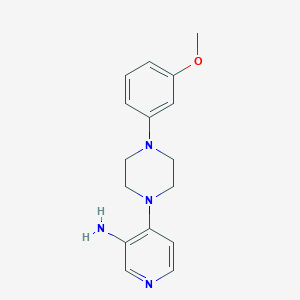



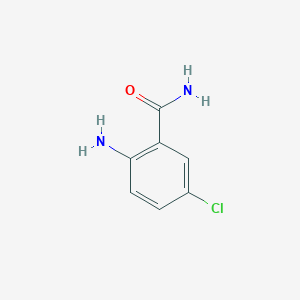
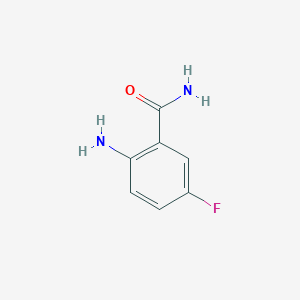
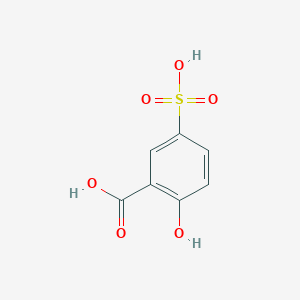
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
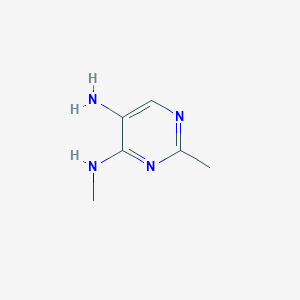
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)
